1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone
Description
1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone is a complex organic compound featuring a bromophenyl group, an imidazole ring, and a sulfanyl-ethanone moiety
Properties
IUPAC Name |
1-(4-bromophenyl)-2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-16-11(7-17)6-15-13(16)19-8-12(18)9-2-4-10(14)5-3-9/h2-6,17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRWVEKRDJDNNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)C2=CC=C(C=C2)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501136514 | |
| Record name | 1-(4-Bromophenyl)-2-[[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]thio]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338422-60-9 | |
| Record name | 1-(4-Bromophenyl)-2-[[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]thio]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2-[[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]thio]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501136514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a phenyl ring followed by the introduction of the imidazole and sulfanyl-ethanone groups through a series of nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while substitution of the bromine atom can yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate potential as an antimicrobial agent . Imidazole derivatives are known for their broad-spectrum antimicrobial properties, and the addition of a bromophenyl group may enhance these effects. Research has shown that similar compounds exhibit significant activity against various bacteria and fungi, making this compound a candidate for further investigation in drug development.
Anticancer Research
Imidazole derivatives have been studied for their anticancer properties. The presence of the hydroxymethyl group may contribute to the compound's ability to interact with biological targets involved in cancer cell proliferation. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells, warranting further exploration of this compound in cancer therapeutics.
Immunomodulatory Effects
Recent patents have highlighted the immunomodulatory properties of compounds related to this structure. For example, the compound has been noted for its potential in modulating immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy . Further research into its mechanism of action could reveal new therapeutic pathways.
Case Studies
- Antimicrobial Activity : A study investigating various imidazole derivatives found that compounds with similar structures exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study suggested that modifications to the imidazole ring could enhance efficacy .
- Anticancer Potential : In vitro studies demonstrated that certain imidazole derivatives could inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. This suggests that 1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone may share similar properties and merits further investigation .
Mechanism of Action
The mechanism by which 1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone exerts its effects involves interactions with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Similar in having a bromophenyl group but lacks the imidazole and sulfanyl-ethanone moieties.
1-(4-Bromophenyl)-1-(4-hydroxyphenyl)methylamine: Contains a bromophenyl group and an amine, but differs in the functional groups attached to the phenyl ring.
Uniqueness
1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone is unique due to its combination of a bromophenyl group, an imidazole ring, and a sulfanyl-ethanone moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
The chemical structure of this compound includes:
- Molecular Formula : C12H12BrN2O2S
- Molecular Weight : 328.20 g/mol
- CAS Number : 338422-60-9
Synthesis
The compound can be synthesized through various methods, including the reaction of 4-bromobenzaldehyde with 5-hydroxymethyl-1-methylimidazole in the presence of a suitable reagent to facilitate the formation of the thioether linkage. The general synthetic route involves:
- Preparation of the imidazole derivative.
- Coupling with the bromophenyl moiety.
- Purification and characterization using NMR and mass spectrometry techniques.
Antimicrobial Activity
Research has indicated that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, similar imidazole derivatives have shown effectiveness against various fungi and bacteria, suggesting that this compound may possess comparable activity.
Anti-inflammatory Effects
Studies have documented that imidazole derivatives can modulate inflammatory pathways. The compound's potential to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) could be explored further to validate its anti-inflammatory properties.
Cytotoxicity and Cancer Research
The biological activity of imidazole derivatives has also been investigated in cancer research. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines, indicating a potential role in cancer therapy.
Study 1: Antimicrobial Evaluation
A study evaluated a series of imidazole-containing chalcones for their antimicrobial properties against Aspergillus fumigatus. The results indicated that modifications in the chemical structure could enhance efficacy, suggesting that further exploration of this compound might yield promising results in similar assays .
Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that certain imidazole derivatives could inhibit nitric oxide production in LPS-stimulated macrophages. This suggests that this compound might exert similar effects by modulating inflammatory responses through NF-kB signaling pathways .
Data Table: Summary of Biological Activities
Q & A
Q. What computational methods predict its pharmacokinetic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
